molecular formula C5H5NO B7722177 2-Hydroxypyridine CAS No. 66396-89-2

2-Hydroxypyridine

Cat. No. B7722177
CAS RN: 66396-89-2
M. Wt: 95.10 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Patent
US04739083

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[O:7][C:6](=O)[CH:5]=[C:4](C)[O:3]1.[CH:11]([NH:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=O)=O.CN(C)C1C=CC=CC=1>>[NH:13]1[CH:11]=[CH:18][CH:16]=[CH:15][C:14]1=[O:19].[O:7]1[CH:6]=[CH:5][C:4](=[O:3])[CH:10]=[CH:2]1

Inputs

Step One
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Name
Type
product
Smiles
O1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04739083

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[O:7][C:6](=O)[CH:5]=[C:4](C)[O:3]1.[CH:11]([NH:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=O)=O.CN(C)C1C=CC=CC=1>>[NH:13]1[CH:11]=[CH:18][CH:16]=[CH:15][C:14]1=[O:19].[O:7]1[CH:6]=[CH:5][C:4](=[O:3])[CH:10]=[CH:2]1

Inputs

Step One
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Name
Type
product
Smiles
O1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04739083

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[O:7][C:6](=O)[CH:5]=[C:4](C)[O:3]1.[CH:11]([NH:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=O)=O.CN(C)C1C=CC=CC=1>>[NH:13]1[CH:11]=[CH:18][CH:16]=[CH:15][C:14]1=[O:19].[O:7]1[CH:6]=[CH:5][C:4](=[O:3])[CH:10]=[CH:2]1

Inputs

Step One
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Name
Type
product
Smiles
O1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.